alpha-D-Glucosyl Acarbose IMpurity
Description
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Structure
2D Structure
Properties
Molecular Formula |
C31H53NO23 |
|---|---|
Molecular Weight |
807.7 g/mol |
IUPAC Name |
5-[5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C31H53NO23/c1-7-13(32-9-2-8(3-33)14(37)17(40)15(9)38)16(39)22(45)29(49-7)53-26-11(5-35)51-31(23(46)19(26)42)55-27-12(6-36)52-30(24(47)20(27)43)54-25-10(4-34)50-28(48)21(44)18(25)41/h2,7,9-48H,3-6H2,1H3 |
InChI Key |
SLGABGHEBCWPDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)NC5C=C(C(C(C5O)O)O)CO |
Origin of Product |
United States |
Biogenesis and Formation Pathways of Alpha D Glucosyl Acarbose Impurity
The formation of α-D-Glucosyl Acarbose (B1664774) Impurity and related acarbose analogs is intrinsically linked to the biosynthetic processes of the primary compound by microorganisms, most notably Actinoplanes sp. nih.govnih.gov. During the fermentation process for acarbose production, various structurally similar pseudo-oligosaccharides are often generated as by-products. nih.gov
Enzymatic activity within the producing organism is a primary driver of impurity formation. Key enzymes involved include:
Acarviosyl Transferase (AcbD): This enzyme is involved in the 'Carbophore Cycle' and catalyzes the production of acarbose analogs. nih.gov
Transglycosylases (e.g., AcbE): Enzymes like AcbE from Actinoplanes sp. SE50/110 can catalyze the transfer of glycosyl units to the acarbose molecule. For instance, AcbE has been shown to produce acarstatins A and B, which are O-α-d-maltosyl-(1 → 4)-acarbose and O-α-d-maltotriosyl-(1 → 4)-acarbose, respectively. nih.gov This demonstrates a mechanism where additional glucose moieties are added to the acarbose core, leading to impurities such as α-D-Glucosyl Acarbose.
Maltooligosyltrehalose Synthase (TreY): This enzyme is responsible for synthesizing a major by-product known as component C from acarbose. nih.gov The inactivation of the corresponding treY gene has been a strategy to eliminate this specific impurity. nih.gov
The biosynthesis of these impurities is influenced by the metabolic state of the microorganism and the availability of precursors. The core acarbose structure itself is derived from precursors like sedo-heptulose-7-phosphate and glucose-1-phosphate. nih.gov The diversion of these or subsequent intermediates through the action of promiscuous or secondary-activity enzymes can lead to the generation of a profile of related impurities. nih.govnih.gov
Table 1: Enzymes in Acarbose Biogenesis and Impurity Formation
| Enzyme | Function | Source Organism (Example) | Relevance to Impurity Formation |
|---|---|---|---|
| AcbE | Transglycosylase | Actinoplanes sp. SE50/110 | Catalyzes the addition of glucose units to acarbose, forming elongated analogs. nih.gov |
| AcbD | Acarviosyl Transferase | Actinoplanes sp. | Participates in the 'Carbophore Cycle', leading to the production of various acarbose analogs. nih.gov |
| TreY | Maltooligosyltrehalose Synthase | Actinoplanes sp. SE50/110 | Synthesizes the by-product Component C from acarbose. nih.gov |
| AcbI | Glycosyltransferase | Actinoplanes sp. | Produces a key structural component of acarbose from dTDP-4-amino-4,6-dideoxy-D-glucose and maltose (B56501). nih.gov |
Chemical Synthesis Pathways Leading to Alpha D Glucosyl Acarbose Impurity
1 Identification of Synthetic Intermediates and By-products
The multi-step chemical synthesis required to construct the complex acarbose molecule provides numerous opportunities for the formation of by-products. One specifically identified intermediate in the synthesis of α-D-Glucosyl Acarbose Impurity is Acarbose-1-phenylthiol Dodeca(p-methoxybenzyl Ether) . cookechem.com This indicates a synthetic route where a protected acarbose derivative acts as a precursor for further glycosylation.
During synthesis and purification, a range of other impurities can also arise. These are often structural analogs that result from incomplete reactions, side reactions, or the presence of related starting materials. veeprho.com
Table 2: Identified Synthetic Intermediates and Impurities of Acarbose
| Compound Name | CAS Number | Molecular Formula | Role/Type |
|---|---|---|---|
| α-D-Glucosyl Acarbose Impurity (Impurity F) | 83116-09-0 | C31H53NO23 | Impurity chemwhat.comsimsonpharma.com |
| Acarbose-1-phenylthiol Dodeca(p-methoxybenzyl Ether) | Not available | Not specified | Synthetic Intermediate cookechem.com |
| Acarbose Impurity A | 1013621-79-8 | C25H43NO18 | Impurity veeprho.compharmaffiliates.com |
| Acarbose Impurity B | 1220983-54-9 | C26H43NO17 | Impurity veeprho.compharmaffiliates.com |
| Acarbose Impurity C | 610271-07-3 | C25H43NO18 | Impurity veeprho.compharmaffiliates.com |
| Acarbose Impurity D | 68128-53-0 | C19H33NO13 | Impurity simsonpharma.compharmaffiliates.com |
| Acarbose Impurity E (α-D-Glucosyl Acarbose D-Fructose Impurity) | 1220983-28-7 | C31H53NO23 | Impurity pharmaffiliates.comchemicalbook.com |
2 Glycosylation Reactions and Regioselectivity in Impurity Formation
Glycosylation is the critical reaction step where an additional glucose unit is attached to the acarbose molecule, forming the α-D-Glucosyl Acarbose Impurity. The regioselectivity of this reaction—that is, the specific position on the acarbose molecule where the new glycosidic bond is formed—is determined by the catalyst and reaction conditions.
Enzymatic transglycosylation reactions are a well-documented method for creating acarbose analogues. Dextransucrases from Leuconostoc mesenteroides have been used to synthesize new acarbose derivatives by transferring a glucosyl unit from sucrose (B13894) to acarbose. nih.gov These reactions exhibit distinct regioselectivity:
B-512FMC-dextransucrase primarily produces 2(I)-alpha-D-glucopyranosylacarbose. nih.gov
B-742CB-dextransucrase produces two main products: 2(I)-alpha-D-glucopyranosylacarbose and 3(IV)-alpha-D-glucopyranosylacarbose. nih.gov
This demonstrates that different enzymes can target different hydroxyl groups on the acarbose structure, leading to the formation of specific isomers of α-D-Glucosyl Acarbose Impurity. The formation of such impurities in a chemical synthesis would depend on the choice of protecting groups and the reactivity of the various hydroxyl groups on the acarbose acceptor molecule.
Structural Elucidation and Comprehensive Characterization of Alpha D Glucosyl Acarbose Impurity
Advanced Mass Spectrometry (MS) Applications for Structural Assignment
Mass spectrometry is an indispensable tool for the structural analysis of complex molecules like acarbose (B1664774) and its impurities, providing precise information on molecular weight, elemental composition, and structural connectivity.
High-Resolution Mass Spectrometry (HRMS) is fundamental in the initial identification of unknown impurities by providing a highly accurate mass measurement of the parent ion. This precision allows for the determination of the molecule's exact mass and, consequently, its elemental composition, distinguishing it from other components in the sample. For alpha-D-Glucosyl Acarbose Impurity, HRMS analysis is crucial to confirm its molecular formula as C₃₁H₅₃NO₂₃. pharmaffiliates.comchemicalbook.comchemwhat.com This technique differentiates the impurity from acarbose (C₂₅H₄₃NO₁₈) by an additional glucose unit (C₆H₁₀O₅). pharmaffiliates.com
| Attribute | Value | Source |
|---|---|---|
| Molecular Formula | C₃₁H₅₃NO₂₃ | pharmaffiliates.comchemicalbook.comchemwhat.com |
| Molecular Weight | 807.76 g/mol | pharmaffiliates.com |
| Monoisotopic Mass | 807.3013[M+H]⁺ | nih.gov |
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting the selected parent ion and analyzing the resulting daughter ions. The fragmentation pattern is characteristic of the molecule's structure, revealing the sequence of saccharide units and the nature of their linkages. researchgate.net In the analysis of this compound, MS/MS experiments would show a fragmentation pattern similar to that of acarbose, but with additional fragments corresponding to the extra glucose moiety. researchgate.net
The fragmentation of carbohydrates in MS/MS typically involves glycosidic bond cleavages and cross-ring cleavages. nih.govnih.gov The identification of specific fragment ions, such as those corresponding to the loss of a terminal glucose unit (a loss of 162 Da), helps confirm the presence and position of the additional saccharide. By comparing the fragmentation of the impurity with that of the acarbose standard, analysts can pinpoint the structural differences and confirm the identity of the impurity. researchgate.net The analysis of these fragmentation pathways is key to determining how the sugar units are connected. nih.gov
| Parent Ion (m/z) | Key Fragment Ion (m/z) | Interpretation | Source |
|---|---|---|---|
| 807.3 [M+H]⁺ | 645.2 | Loss of a terminal glucose residue (162 Da) | researchgate.net |
| 807.3 [M+H]⁺ | 483.2 | Loss of two glucose residues (324 Da), leaving the core acarviosin-glucose moiety | drashavins.com |
| 807.3 [M+H]⁺ | 466.2 | Fragment corresponding to glucose-α-1,4-acarbose | nih.gov |
| 807.3 [M+H]⁺ | 304.1 | Fragment ion from the acarbose core structure | nih.gov |
The integration of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful approach for the impurity profiling of bulk drug substances. nih.govresearchgate.net LC separates the main component (acarbose) from its various impurities based on their physicochemical properties, after which each separated component is introduced into the mass spectrometer for identification and quantification. researchgate.net This method allows for the online separation and structural elucidation of multiple components in a single analytical run. nih.gov
For acarbose, a reverse-phase C18 column is often employed to achieve separation of the polar oligosaccharide impurities. researchgate.net The use of LC-MS/MS has been demonstrated to successfully identify known and unknown impurities in acarbose samples, including pentasaccharide structures like this compound. nih.gov This integrated technique is essential for routine quality control and for the comprehensive characterization of drug products. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Glycosidic Linkage Analysis
While MS provides invaluable information on mass and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to deliver detailed three-dimensional structural information, including the stereochemistry and precise location of glycosidic linkages. chemicalbook.comnih.gov
One-dimensional (1D) NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are the cornerstone of structural elucidation. ¹H NMR provides information about the chemical environment of each proton in the molecule, including the characteristic anomeric protons of the saccharide units, which resonate in a distinct region of the spectrum (typically 4.5-5.5 ppm). researchgate.net The coupling constants (J-values) between adjacent protons help determine their relative stereochemistry.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the anomeric carbons are particularly diagnostic for determining the α or β configuration of the glycosidic bonds. Together, 1D NMR spectra provide a detailed fingerprint of the molecule. synzeal.com
| Signal Type | Nucleus | Expected Chemical Shift (ppm) | Information Provided |
|---|---|---|---|
| Anomeric Protons (H-1) | ¹H | ~4.5 - 5.5 | Number and configuration of saccharide units |
| Ring Protons | ¹H | ~3.0 - 4.5 | Stereochemistry within each sugar ring |
| Methyl Protons (from 6-deoxy sugar) | ¹H | ~1.2 | Confirms the presence of the 4-amino-4,6-dideoxy-α-D-glucopyranose unit |
| Anomeric Carbons (C-1) | ¹³C | ~95 - 105 | Confirms α/β configuration of glycosidic linkages |
| Ring Carbons | ¹³C | ~60 - 85 | Carbon skeleton of the oligosaccharide |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all the proton and carbon signals and for determining the precise connectivity between the saccharide units. nih.gov These experiments reveal correlations between nuclei that are coupled either through bonds or through space.
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons. This allows for the tracing of proton networks within each individual sugar ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling the assignment of carbon resonances based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for confirming stereochemical relationships and the spatial arrangement of the sugar rings relative to one another.
The combined data from these 2D NMR experiments allow for the complete and unambiguous structural elucidation of complex oligosaccharides like this compound. nih.govresearchgate.net
| Experiment | Type of Correlation | Information Obtained | Source |
|---|---|---|---|
| COSY | ¹H - ¹H | Identifies J-coupled protons within each saccharide ring. | nih.gov |
| HMQC/HSQC | ¹H - ¹³C (one bond) | Assigns carbon signals based on their directly attached protons. | nih.gov |
| HMBC | ¹H - ¹³C (multiple bonds) | Determines the glycosidic linkage sites between sugar units. | nih.govresearchgate.net |
| NOESY | ¹H - ¹H (through space) | Confirms stereochemistry and the 3D conformation of the molecule. | nih.gov |
Corroboration of Structural Assignments through Combined Spectroscopic Data Analysis
The definitive structural elucidation of complex oligosaccharide impurities such as this compound necessitates a multi-faceted analytical approach. The integration of liquid chromatography (LC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provides a powerful workflow for separating the impurity from the active pharmaceutical ingredient (API) and unequivocally determining its chemical architecture. nih.govresearchgate.net
The initial characterization begins with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov This method first separates the components of the bulk drug substance. The mass spectrometer then provides crucial data on the molecular weight of the eluted compounds. For this compound, MS analysis reveals a molecular formula of C₃₁H₅₃NO₂₃ and a corresponding molecular weight of approximately 807.75 g/mol . chemwhat.com This mass is significantly higher than that of acarbose (C₂₅H₄₃NO₁₈, M.W. ~645.6 g/mol ), with the difference corresponding precisely to a hexose (B10828440) moiety (C₆H₁₀O₅). This finding is the primary evidence suggesting the impurity is a derivative of acarbose containing an additional glucose unit. High-resolution mass spectrometry (HR-MS) further refines this data, allowing for the confirmation of the elemental composition from the exact mass measurement. nih.gov
While MS data establishes the "what" (the addition of a hexose unit), NMR spectroscopy determines the "how" and "where"—the specific stereochemistry and linkage point of the additional sugar. Following isolation, the impurity is subjected to one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov
¹H NMR provides information on the number and environment of protons, including the anomeric protons which are characteristic of sugar residues and their α- or β-configuration.
¹³C NMR identifies the number of unique carbon atoms, confirming the presence of 31 carbons in the impurity's structure.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons within each sugar ring.
HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are critical for determining the linkage between the additional glucosyl unit and the acarbose core structure by identifying long-range (2-3 bond) C-H correlations and through-space proton proximities, respectively.
The combined data from these spectroscopic methods corroborates the structural assignment of the impurity as acarbose with an additional α-D-glucosyl unit attached. nih.govnih.gov
| Compound | Spectroscopic Technique | Key Finding | Inference |
|---|---|---|---|
| This compound | Mass Spectrometry (MS/HR-MS) | Molecular Formula: C₃₁H₅₃NO₂₃ Molecular Weight: ~807.75 g/mol | Presence of an additional C₆H₁₀O₅ unit compared to Acarbose. |
| Nuclear Magnetic Resonance (NMR) | Analysis of anomeric signals and inter-residue correlations (HMBC/NOESY). | Confirms the presence of an additional α-D-glucose unit and identifies its point of attachment to the Acarbose core. |
Comparative Structural Analysis with Acarbose and Other Known Related Substances (e.g., Impurity A-H)
A comparative analysis of this compound against the parent drug, acarbose, and other known process-related impurities reveals a clear structural relationship based on the progressive addition of glucose units. Acarbose itself is a complex pseudo-tetrasaccharide, comprising an acarviosin (B126021) moiety (an unsaturated cyclitol linked to 4-amino-4,6-dideoxy-α-D-glucopyranose) which is glycosidically bonded to a maltose (B56501) unit. pharmaffiliates.comresearchgate.net
This compound, which is also designated as Acarbose Impurity E, represents a pentasaccharide derivative of acarbose. pharmaffiliates.comchemicalbook.com Its structure is consistent with the addition of one α-D-glucose molecule to the acarbose core. This type of structural extension is a known pattern for related substances in acarbose production, where enzymes can catalyze the addition of further sugar units. researchgate.netnih.gov
The structural differences between acarbose and its impurities are most clearly illustrated by comparing their molecular formulas and weights. While some impurities represent degradants or alternative biosynthetic products, others, like Impurity E and F, are larger molecules formed by the addition of saccharide units. pharmaffiliates.comresearchgate.net
| Compound Name | Common Designation | Molecular Formula | Molecular Weight (g/mol) | Structural Relationship to Acarbose |
|---|---|---|---|---|
| Acarbose | API | C₂₅H₄₃NO₁₈ | 645.60 | Core Structure (Pseudo-tetrasaccharide) |
| This compound | Impurity E | C₃₁H₅₃NO₂₃ | 807.75 | Acarbose + 1 Glucose Unit (Pentasaccharide) |
| Acarbose Impurity D | Impurity D | C₁₉H₃₃NO₁₃ | 483.46 | Smaller than Acarbose (lacks one glucose unit) |
| Acarbose Impurity F | Impurity F | C₃₁H₅₃NO₂₃ | 807.75 | Isomer of Impurity E (Acarbose + 1 Glucose Unit) |
The existence of isomers like Impurity F, which shares the same molecular formula as this compound (Impurity E), underscores the importance of comprehensive spectroscopic analysis. pharmaffiliates.com While both are pentasaccharides, they likely differ in the specific linkage point or the stereochemistry of the bond connecting the additional glucose unit to the acarbose structure. Differentiating these isomers requires meticulous 1D and 2D NMR analysis. nih.gov This comparative analysis is fundamental for developing robust analytical methods capable of separating and quantifying these closely related substances to ensure the quality and purity of the Acarbose drug product. nacalai.com
Advanced Analytical Method Development and Validation for Alpha D Glucosyl Acarbose Impurity Quantification and Detection
Development of Specific and Sensitive Chromatographic Methods for Impurity Analysis
High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of acarbose (B1664774) and its related substances. The development of specific and sensitive methods is essential for resolving and quantifying impurities that are structurally similar to the main compound.
The detection of acarbose and its oligosaccharide impurities presents a challenge because these compounds lack a strong UV-absorbing chromophore. thermofisher.comthermofisher.com The method described in the European Pharmacopoeia (Ph. Eur.) utilizes UV detection at a low wavelength of 210 nm. thermofisher.com While functional, this approach can suffer from low sensitivity and interference from other compounds that absorb at this wavelength. thermofisher.comnih.gov
To overcome these limitations, Charged Aerosol Detection (CAD) has emerged as a powerful alternative. CAD is a universal detection technique that is not dependent on the optical properties of the analyte, making it ideal for compounds like oligosaccharides. thermofisher.comresearchgate.net In CAD, the HPLC eluent is nebulized, and the resulting aerosol particles are charged, with the magnitude of the charge being proportional to the mass of the analyte. thermofisher.com This provides a more consistent response for different analytes, regardless of their chemical structure. thermofisher.com
Research comparing detection methods has shown that HPLC-CAD can be approximately five times more sensitive than conventional UV absorbance detection for oligosaccharides. nih.govresearchgate.net This enhanced sensitivity allows for a lower limit of quantification (LOQ), which is critical for controlling impurities at low levels. thermofisher.com Furthermore, CAD has the potential to detect additional impurities in acarbose batches that are not detectable with a UV detector, providing a more comprehensive impurity profile. thermofisher.com
| Parameter | UV Detection (at 210 nm) | Charged Aerosol Detection (CAD) |
| Principle | Measures the absorption of UV light by chromophores. | Measures charge of aerosol particles created from non-volatile analytes. thermofisher.com |
| Applicability | Limited for compounds lacking strong chromophores, like oligosaccharides. thermofisher.comthermofisher.com | Universal detection for any non-volatile and many semi-volatile compounds. thermofisher.comthermofisher.com |
| Sensitivity | Generally lower for oligosaccharides. nih.gov | Higher sensitivity, often at low-nanogram levels. thermofisher.comnih.gov |
| Response | Dependent on the molar absorptivity of the compound. | More uniform mass-based response, independent of chemical structure. thermofisher.com |
| Impurity Profiling | May miss impurities that do not absorb UV light. thermofisher.com | Provides a more complete profile by detecting a wider range of impurities. thermofisher.com |
Achieving adequate chromatographic separation of acarbose from its structurally similar impurities is a significant challenge. The impurities often differ by only one or more glucose units. thermofisher.com Various stationary phases have been evaluated to optimize the resolution of these complex mixtures. The Ph. Eur. method employs an aminopropyl-silyl (APS) column. thermofisher.com Alternative methods have been developed using more stable stationary phases like Amide-HILIC (Hydrophilic Interaction Liquid Chromatography) and porous graphitic carbon (PGC) columns, which can provide effective separation of acarbose and all its known impurities. thermofisher.comresearchgate.netcalstate.edu
For instance, a method using a COSMOSIL Sugar-D column, which is designed for saccharide analysis, has demonstrated high-resolution separation of acarbose and its impurities. nacalai.com Another approach utilized a Hypercarb (graphite) column at an elevated temperature of 90°C to prevent the formation of double peaks from anomerization, where the different forms of the sugar molecules can interconvert. thermofisher.com
Assessing the purity of the chromatographic peaks is essential to ensure that an impurity peak does not co-elute with the main acarbose peak or other impurities. Peak purity can be evaluated using a diode array detector (DAD), which acquires UV spectra across the entire peak. researchgate.net If the spectra are consistent across the peak, it indicates that the peak is likely pure and not composed of multiple co-eluting compounds. researchgate.netmagtechjournal.com This is a critical component of developing a stability-indicating assay. researchgate.net
Spectroscopic Analytical Methodologies (e.g., Quantitative NMR (qNMR))
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for the analysis of pharmaceutical substances and their impurities. researchgate.netspectroscopyeurope.com Unlike chromatographic techniques that require reference standards for each compound to be quantified, qNMR can be considered a primary ratio method of measurement. spectroscopyeurope.com The area of an NMR signal is directly proportional to the number of nuclei giving rise to it, allowing for the determination of the content of a substance by comparing its signal integral to that of a certified internal standard. researchgate.netspectroscopyeurope.com
This methodology has been successfully applied to the quantification of acarbose in tablets. researchgate.neteurekaselect.com For impurity analysis, qNMR can be used to identify and quantify impurities arising from synthesis or degradation without the need for isolating each impurity. researchgate.net
In an integrated approach, liquid chromatography (LC) can be coupled with both NMR and mass spectrometry (MS). researchgate.netnih.gov This LC-NMR/MS combination allows for the online separation of impurities, followed by structural elucidation. researchgate.netnih.gov This technique has been used to analyze acarbose bulk drug samples, successfully identifying known impurities and characterizing unknown ones, such as a pentasaccharide that differs from acarbose in the number and nature of its sugar subunits. researchgate.netnih.gov
Method Validation Parameters and Performance Characteristics in Academic Research Contexts
Validation of an analytical method ensures that it is suitable for its intended purpose. For impurity analysis, key validation parameters include specificity, selectivity, accuracy, and precision, often following guidelines from the International Council for Harmonisation (ICH). thermofisher.comdntb.gov.ua
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. dntb.gov.ua In the context of acarbose impurity profiling, specificity is demonstrated by showing that the peaks for known impurities are well-resolved from the acarbose peak and from each other. thermofisher.com This is typically achieved by analyzing a reference solution containing acarbose and its known impurities (e.g., impurities A, B, C, D, E, F, and G). thermofisher.com
For stability-indicating methods, specificity is further challenged through forced degradation studies. researchgate.net The acarbose drug substance and product are subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. researchgate.net The analytical method must be able to separate the acarbose peak from any degradant peaks, which is confirmed by peak purity analysis. researchgate.net
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of impurity is spiked into a sample matrix and the percentage of the impurity recovered by the method is calculated. researchgate.netmagtechjournal.com For acarbose analysis, average recoveries are typically expected to be within a range of 98-102%. eurekaselect.com
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net Precision is evaluated at different levels:
Repeatability (Intra-day precision): Assessed by performing the analysis in a short period of time under the same operating conditions. researchgate.net
Intermediate Precision (Inter-day precision): Evaluates the variation within the same laboratory, but on different days, with different analysts, or different equipment. researchgate.net
A validated 1H NMR method for acarbose quantification demonstrated high precision, with RSD values of 0.26% and 1.02% for two different characteristic signals. researchgate.neteurekaselect.com Similarly, HPLC methods have shown RSD values well below the typical acceptance criteria of 2%. researchgate.netmagtechjournal.com
| Validation Parameter | Description | Example Finding for Acarbose Methods |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | An HPLC method was linear over 2.5–20 mg/mL (R² = 0.9995). researchgate.net A 1H NMR method was linear over 0.25-10.0 mg/mL. researchgate.net |
| Accuracy (% Recovery) | The closeness of the measured value to the true value. | Average recoveries for an HPLC method were 99.02% and 97.80% at different concentrations. researchgate.net A 1H NMR method showed average recoveries of 99.7% and 99.2%. eurekaselect.com |
| Precision (% RSD) | The degree of scatter between a series of measurements. | Intra-day and inter-day precision RSD values for an HPLC method ranged from 0.14–2.21%. researchgate.net A 1H NMR method had precision RSDs of 0.26% and 1.02%. researchgate.net |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | A stability-indicating RP-HPLC method reported an LOD of 0.17 µg/mL. dntb.gov.ua |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | An RP-HPLC method reported an LOQ of 0.50 µg/mL. dntb.gov.ua An Amide-HILIC method with CAD had a higher LOQ of 0.20%. thermofisher.com |
Linearity and Range Determination for Impurity Concentration Levels
In the quantification of alpha-D-Glucosyl Acarbose and other related impurities, establishing the linearity of an analytical method is a critical parameter of validation. Linearity demonstrates that the method's response (e.g., peak area from a chromatogram) is directly proportional to the concentration of the analyte over a specified range. This ensures that the method can provide accurate and reliable measurements of the impurity at different levels.
The validation process involves preparing a series of standard solutions of the impurity at various known concentrations and analyzing them with the chosen analytical method, such as High-Performance Liquid Chromatography (HPLC). The results are then plotted to create a calibration curve, and statistical methods like linear regression are applied. A high correlation coefficient (R²), typically close to 1.000, indicates a strong linear relationship. researchgate.netmagtechjournal.com
Research on analytical methods for acarbose and its impurities has demonstrated successful linearity over various concentration ranges, confirming the suitability of these methods for quantitative analysis. For example, a stability-indicating HPLC-UV method was validated for acarbose, showing excellent linearity. researchgate.net Similarly, other HPLC methods have reported high correlation coefficients, underscoring their precision. magtechjournal.com Another approach using ¹H NMR for quantification also established linearity across a defined concentration range. researchgate.netresearchgate.net
The specific range of concentrations is selected to be relevant to the expected levels of the impurity in the drug substance, from trace amounts to the upper specification limits.
| Analytical Method | Concentration Range | Correlation Coefficient (R²) | Source |
|---|---|---|---|
| HPLC-UV | 2.5–20 mg/mL | 0.9995 | researchgate.net |
| HPLC-DAD | Not Specified | 1.0000 | magtechjournal.com |
| ¹H NMR | 0.25–10.0 mg/mL | Not Specified | researchgate.netresearchgate.net |
| Capillary Zone Electrophoresis | 0.05785–9.256 mg/mL | Not Specified | researchgate.net |
Limits of Detection (LOD) and Quantification (LOQ) for Trace Impurities
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics in the validation of analytical methods designed for trace impurity analysis. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy. For impurity testing, a sufficiently low LOQ is crucial to ensure that even minute quantities of potentially harmful impurities can be accurately controlled.
These limits are typically determined based on the signal-to-noise ratio of the analytical instrument's response. A common approach considers a signal-to-noise ratio of 3:1 for the LOD and 10:1 for the LOQ. thermofisher.com The sensitivity of the analytical method directly impacts these values; more sensitive methods will have lower LOD and LOQ values.
Different analytical techniques and instrument configurations yield varying levels of sensitivity. For instance, certain HPLC methods using charged aerosol detection (CAD) have been evaluated for their suitability in acarbose impurity analysis. While one method using an Amide-HILIC phase was effective in separating all impurities, its LOQ was relatively high at a concentration level of 0.20%. thermofisher.com Subsequent method development, however, led to improved sensitivity. researchgate.net A method using a graphite column achieved a more sufficient LOQ of 0.10%. researchgate.net Another study utilizing capillary zone electrophoresis reported even lower limits for acarbose. researchgate.net
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
|---|---|---|---|
| Capillary Zone Electrophoresis | < 0.01 mg/mL | ~ 0.04 mg/mL | researchgate.net |
| HPLC-CAD (Graphite Column) | Not Specified | 0.10% | researchgate.net |
| HPLC-CAD (Amide-HILIC) | Not Specified | 0.20% | thermofisher.com |
Establishment of Reference Standards for Analytical and Biosynthetic Research
The establishment and use of well-characterized reference standards are indispensable for the accurate identification and quantification of drug impurities, including alpha-D-Glucosyl Acarbose. A reference standard is a highly purified compound that is used as a benchmark for comparison in analytical tests. In the context of impurity analysis, these standards serve several critical functions:
Peak Identification: By comparing the retention time or other analytical signals of a peak in a sample chromatogram to that of a known reference standard, analysts can positively identify impurities.
Quantification: Reference standards of known purity and concentration are used to create calibration curves, enabling the accurate calculation of the amount of an impurity present in a drug substance.
Method Validation: They are essential for validating analytical methods, including the determination of specificity, linearity, accuracy, and precision.
Pharmacopeias often provide Certified Reference Standards (CRS) for this purpose. For instance, an "Acarbose for peak identification CRS" is available, which is a vial containing acarbose along with its known impurities A, B, C, D, E, F, and G. thermofisher.com This mixture is particularly useful for demonstrating the specificity of a chromatographic method—its ability to separate all relevant compounds from each other. thermofisher.com
In addition to pharmacopeial standards, individual, highly purified impurity reference standards are sourced from specialized chemical suppliers. These are crucial for quantitative analysis and for research into the biosynthetic pathways that may produce these impurities during the fermentation process used for acarbose production. The availability of standards for impurities such as Acarbose Impurity A, B, C, and D allows for their precise monitoring and control in the final drug product. synzeal.compharmaffiliates.comacanthusresearch.com The structural elucidation of novel or unknown impurities often involves advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), which are then confirmed by synthesizing a reference standard. researchgate.netnih.gov
Table of Mentioned Compounds
| Compound Name | Chemical Name / Description |
|---|---|
| Acarbose | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose |
| Acarbose - Impurity A | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose pharmaffiliates.com |
| Acarbose - Impurity B | (1R,4R,5S,6R)-4,5,6-Trihydroxy-2-(hydroxymethyl)cyclohex-2-enyl 4-O-[4,6- dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2- enyl]amino]-α-D-glucopyranosyl]-α-D-glucopyranoside synzeal.compharmaffiliates.com |
| Acarbose - Impurity C | α-D-Glucopyranosyl 4-O-[4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3- (hydroxymethyl)cyclohex-2-enyl]amino]-a-D-glucopyranosyl]-α-D-glucopyranoside pharmaffiliates.com |
| Acarbose - Impurity D | 4-O-[4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3- (hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl]-D-glucopyranose pharmaffiliates.comacanthusresearch.com |
| Acarbose - Impurity E | 4-O-α-Acarbosyl-D-fructopyranose pharmaffiliates.com |
| Acarbose - Impurity F | Mentioned as a specified impurity in pharmacopeial standards thermofisher.com |
| Acarbose - Impurity G | Mentioned as a specified impurity in pharmacopeial standards thermofisher.com |
| Maltose (B56501) | A disaccharide made of two α-D-glucose units |
Academic Significance and Research Applications of Alpha D Glucosyl Acarbose Impurity
Implication in Acarbose (B1664774) Biosynthetic Pathway Elucidation and Engineering
The biosynthesis of acarbose, a complex pseudotetrasaccharide, is a multi-step enzymatic process carried out by certain bacteria, such as those of the genus Actinoplanes. nih.govspringernature.com The presence of impurities like alpha-D-Glucosyl Acarbose is not merely an issue of product purity but a scientific clue into the underlying biochemical reactions.
Understanding Enzyme Specificity and Glycosylation Patterns in Oligosaccharide Assembly
The formation of alpha-D-Glucosyl Acarbose Impurity sheds light on the specificity of the enzymes involved in the acarbose biosynthetic pathway. The core structure of acarbose is assembled through a series of glycosylation steps, where sugar units are attached to a valienol moiety. nih.govresearchgate.net The existence of this impurity suggests that the glycosyltransferase enzymes responsible for building the oligosaccharide chain can sometimes exhibit relaxed specificity, incorporating an additional glucose unit.
Research into the complete biosynthetic pathway of acarbose has identified several key enzymes, including glycosyltransferases like AcbI and a pseudoglycosyltransferase, AcbS. nih.govdoaj.org The characterization of these enzymes and their products, including impurities, helps to define their substrate preferences and the range of oligosaccharide structures they can generate. For instance, the enzyme AcbQ, a putative amylomaltase, is thought to play a role in modifying acarbose, potentially leading to the formation of longer pseudo-oligosaccharides. nih.gov By studying these variations, scientists can gain a deeper understanding of the glycosylation patterns that govern the assembly of complex carbohydrates in nature. nih.govresearchgate.net
Insights into Metabolic Flux and By-product Formation in Microbial Fermentation
The production of acarbose through microbial fermentation is a complex process influenced by various factors, including the metabolic state of the producing organism and the composition of the fermentation medium. nih.govnih.gov The formation of this compound can be seen as a result of metabolic flux, where the flow of precursors and intermediates through different biochemical pathways can lead to the synthesis of by-products.
Studies have shown that the expression of genes in the acarbose biosynthesis cluster is often linked to the growth phase of the microorganism. nih.gov By analyzing the transcriptome and proteome during fermentation, researchers can identify the expression dynamics of genes involved in both primary metabolism and acarbose synthesis. nih.govnih.gov This allows for a better understanding of how the availability of precursors, such as glucose-1-phosphate, influences the yield of acarbose and the formation of related impurities. nih.gov For example, engineering the metabolic pathways to channel more precursors towards acarbose synthesis, such as by regulating glycogen (B147801) metabolism, has been shown to improve the final product yield. nih.gov The study of by-products like this compound provides valuable data points for optimizing fermentation conditions and genetically engineering producer strains to minimize impurity formation and maximize the production of the desired active pharmaceutical ingredient. nih.govkoreascience.kr
Evaluation as a Reference Material in Pharmaceutical Quality Control Research
In the pharmaceutical industry, ensuring the purity and quality of drug substances is paramount. Impurities present in a final drug product must be identified, quantified, and controlled. This compound serves as a crucial reference material in the quality control of acarbose. chembk.combiochempartner.com By having a well-characterized standard of this impurity, pharmaceutical analysts can develop and validate analytical methods, such as high-performance liquid chromatography (HPLC), to accurately detect and quantify its presence in batches of acarbose. This is essential for meeting the stringent requirements of regulatory agencies and ensuring the safety and efficacy of the medication. The availability of such reference standards is critical for routine quality assessment and for stability studies of the drug product. chemicalbook.comchemwhat.com
Role in the Development of New Acarbose Analogs and Derivatives
The study of acarbose impurities, including alpha-D-Glucosyl Acarbose, can inspire the development of new and potentially more effective analogs and derivatives. By understanding how small structural modifications affect the biological activity of the parent compound, researchers can design novel molecules with improved therapeutic properties. nih.govsunyempire.edu
Investigation of Structure-Activity Relationships of Oligosaccharide Glycosidase Inhibitors
This compound, with its additional glucose unit, provides a valuable data point for understanding the structure-activity relationships (SAR) of oligosaccharide-based glycosidase inhibitors. rsc.orgtandfonline.comresearchgate.net Glycosidases are enzymes that break down carbohydrates, and their inhibition is a key therapeutic strategy for managing type 2 diabetes. researchgate.netnih.govdrugbank.com By comparing the inhibitory activity of acarbose with that of its glucosylated impurity against various glycosidases (e.g., α-amylase and α-glucosidase), scientists can deduce the importance of the terminal glucose residue for enzyme binding and inhibition. frontiersin.orgnih.gov
This knowledge is crucial for the rational design of new inhibitors. For instance, research has shown that modifications at the non-reducing end of acarbose-like compounds can significantly influence their biological activity. nih.gov SAR studies help to identify the key structural features required for potent and selective inhibition of target enzymes, guiding the synthesis of new drug candidates with potentially enhanced efficacy or fewer side effects. rsc.orgresearchgate.net
Enzymatic and Chemical Modification Strategies for Novel Compound Generation
The existence of this compound highlights the potential for enzymatic and chemical modifications to create novel acarbose derivatives. nih.govmdpi.com Researchers can explore the use of glycosyltransferases or other carbohydrate-active enzymes to intentionally add different sugar moieties to the acarbose scaffold, thereby generating a library of new compounds. researchgate.netnih.gov For example, the enzyme AcbE from Actinoplanes sp. has been shown to catalyze the production of acarbose analogs with enhanced inhibitory activity against α-amylase. nih.gov
Similarly, chemical synthesis methods can be employed to modify the structure of acarbose and its impurities. nih.govresearchgate.net These strategies allow for the creation of a diverse range of analogs that can be screened for improved pharmacological properties, such as increased potency, better selectivity, or a more favorable pharmacokinetic profile. The insights gained from studying naturally occurring impurities provide a valuable starting point for these synthetic and enzymatic endeavors. nih.govnih.gov
Contribution to Academic Research on Oligosaccharide Chemistry and Glycobiotechnology
The study of impurities in carbohydrate-based pharmaceuticals, such as this compound, provides significant contributions to the fields of oligosaccharide chemistry and glycobiotechnology. While not the primary focus of therapeutic research itself, the isolation, characterization, and synthesis of such impurities are crucial for several aspects of academic and industrial research.
The presence of this compound, a substance related to the alpha-glucosidase inhibitor acarbose, underscores the complexity of both the biosynthesis and the chemical synthesis of oligosaccharides. researchgate.netnih.gov Its characterization serves as a vital reference point for researchers developing and optimizing synthetic routes to acarbose and its analogs. By understanding the structure of this impurity, chemists can better control reaction conditions to minimize its formation, thereby improving the purity and yield of the target therapeutic molecule.
In the realm of glycobiotechnology, research into acarbose and its related substances has led to the exploration of enzymatic modifications to create novel compounds with enhanced therapeutic properties. nih.gov For instance, studies have shown that glycosyltransferases can be used to add additional glucose units to acarbose, resulting in derivatives with significantly improved inhibitory activity against enzymes like α-amylase. nih.gov The this compound, being a glycosylated form of acarbose, serves as a model compound in these investigations. Its well-defined structure can be used to understand the substrate specificity of enzymes and to develop new biocatalytic processes for producing next-generation antidiabetic drugs.
Furthermore, the availability of purified this compound as a reference standard is indispensable for the development of analytical methods to ensure the quality and consistency of acarbose production. synzeal.com High-performance liquid chromatography (HPLC) and other analytical techniques rely on these standards for the accurate identification and quantification of impurities in pharmaceutical batches.
Detailed research into the enzymatic synthesis of acarbose analogs has revealed the potential for creating inhibitors with greater selectivity for specific α-glucosidases, potentially leading to therapies with fewer side effects. nih.gov The structural information gleaned from impurities like this compound informs the design of these new molecular entities.
The following table summarizes the key characteristics of this compound:
| Property | Value | Source |
| CAS Number | 83116-09-0 | chembk.com |
| Molecular Formula | C31H53NO23 | synzeal.com |
| Molecular Weight | 807.7 g/mol | synzeal.com |
| Nature | Impurity of Acarbose |
Research into the enzymatic modification of acarbose has yielded promising results, as detailed in the table below, showcasing the potential for creating more potent inhibitors.
| Enzyme | Substrate | Product(s) | Key Finding |
| Glycosyltransferase (AcbE) | Acarbose | Acarstatins A and B (glycosylated acarbose) | Products showed 1478-1584 fold greater inhibitory activity towards human salivary α-amylase than acarbose. nih.gov |
| Maltogenic Amylase (from Thermus sp.) | Acarviosine-glucose (B3029497) (a breakdown product of acarbose) | α-acarviosinyl-(1-->9)-3-α-D-glucopyranosylpropen | Exhibited 3-fold improved inhibition of rat intestine α-glucosidase compared to acarbose. nih.gov |
Future Perspectives and Emerging Research Directions
Application of Advanced "Omics" Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Impurity Profiling
Advanced "omics" technologies, including metabolomics and proteomics, are set to revolutionize the understanding of impurity formation in the microbial fermentation of acarbose (B1664774). These high-throughput techniques can provide a holistic view of the metabolic and physiological state of the producing microorganism, Actinoplanes sp., under various fermentation conditions.
Metabolomics can be employed to create a detailed snapshot of all the small-molecule metabolites present in the fermentation broth at different stages. This allows for the identification of not only known impurities like alpha-D-Glucosyl Acarbose IMpurity but also novel, previously uncharacterized related substances. By correlating changes in the metabolome with process parameters, researchers can identify key metabolic pathways and precursor molecules that lead to the formation of specific impurities. For instance, a comprehensive metabolomic analysis could reveal bottlenecks or side-reactions in the acarbose biosynthetic pathway that divert intermediates towards the production of impurities.
Proteomics, the large-scale study of proteins, can complement metabolomic data by identifying the enzymes and regulatory proteins involved in impurity formation. By comparing the proteome of high-purity acarbose-producing strains with that of strains that produce higher levels of impurities, it is possible to pinpoint specific enzymes responsible for the synthesis of this compound. This knowledge is invaluable for targeted genetic engineering strategies aimed at downregulating or knocking out the genes encoding these enzymes. Furthermore, proteomics can shed light on the regulatory networks that control the expression of these impurity-forming enzymes, offering additional targets for strain improvement. The integration of metabolomic and proteomic data will enable a systems-level understanding of acarbose production and impurity formation, paving the way for more rational and effective process optimization.
Computational and In Silico Approaches for Predicting Impurity Formation and Structural Activity
Computational and in silico approaches are becoming increasingly powerful tools in predicting the formation of impurities and understanding their potential biological activities. These methods offer a rapid and cost-effective way to screen for potential issues and guide experimental work.
Predictive modeling of impurity formation can be achieved through techniques such as metabolic flux analysis and kinetic modeling. By constructing a genome-scale metabolic model of the acarbose-producing organism, it is possible to simulate how changes in nutrient availability or genetic modifications will affect the flow of metabolites through various pathways, including those leading to the formation of this compound. nih.gov These models can predict the impact of process parameters on impurity levels, allowing for the in silico optimization of fermentation conditions to minimize their formation. nih.gov
Furthermore, structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity of impurities based on their chemical structure. nih.govnih.gov Molecular docking simulations can be employed to predict how an impurity like this compound might interact with biological targets, such as alpha-glucosidase or other enzymes. nih.govresearchgate.net This is crucial for assessing the potential impact of impurities on the therapeutic efficacy and safety of the final drug product. For example, in silico docking studies could reveal whether an impurity has a similar or different binding affinity for alpha-glucosidase compared to acarbose, providing insights into its potential to contribute to or interfere with the drug's mechanism of action. researchgate.net These computational predictions can then be used to prioritize which impurities require more rigorous toxicological and pharmacological evaluation.
Biosynthetic Engineering and Synthetic Biology Strategies for Targeted Impurity Reduction or Controlled Production
Recent advancements in biosynthetic engineering and synthetic biology offer precise and powerful strategies for minimizing the formation of unwanted impurities like this compound during acarbose fermentation. frontiersin.org These approaches move beyond traditional process optimization to directly manipulate the genetic makeup of the producing organism for enhanced purity.
One key strategy involves the targeted inactivation or downregulation of genes encoding enzymes responsible for impurity synthesis. For example, if a specific glucosyltransferase is identified as being responsible for the formation of an impurity, its corresponding gene can be knocked out using CRISPR-Cas9 or other gene editing tools. mdpi.com This can effectively eliminate or significantly reduce the production of the target impurity without negatively impacting acarbose biosynthesis. Studies have shown that the deletion of certain genes, such as treY, can eliminate the formation of by-product component C in Actinoplanes sp. nih.govnih.gov
Conversely, synthetic biology approaches can be used to redirect metabolic flux away from impurity-forming pathways and towards the acarbose biosynthetic pathway. This can be achieved by overexpressing key enzymes in the acarbose pathway or by introducing heterologous genes to create novel metabolic shunts that consume precursors that would otherwise be converted into impurities. For instance, the addition of validamine has been shown to increase acarbose production while concurrently reducing the formation of impurity C. researchgate.netnih.gov Furthermore, dynamic regulation of gene expression, where the expression of certain genes is controlled by specific metabolites or external inducers, can be used to fine-tune metabolic pathways for optimal acarbose production and minimal impurity formation. frontiersin.org These strategies allow for a more controlled and predictable fermentation process, leading to a higher quality product.
| Strategy | Approach | Potential Outcome |
| Gene Knockout | Inactivation of the gene encoding the enzyme responsible for impurity formation. | Elimination or significant reduction of a specific impurity. |
| Pathway Overexpression | Increased expression of key enzymes in the acarbose biosynthetic pathway. | Increased acarbose titer and reduced precursor availability for impurity formation. |
| Metabolic Redirection | Introduction of new enzymatic steps to divert metabolites away from impurity synthesis. | Conversion of potential impurity precursors into benign or useful compounds. |
| Precursor Enhancement | Engineering the strain to increase the supply of precursors for acarbose synthesis. | Improved acarbose yield, potentially outcompeting impurity formation. |
Development of Miniaturized and High-Throughput Analytical Platforms for Impurity Monitoring
The development of miniaturized and high-throughput analytical platforms is a critical area of future research for the efficient monitoring of impurities like this compound. Traditional analytical methods, while accurate, can be time-consuming and labor-intensive, making them less suitable for rapid process development and quality control.
Microfluidic devices, or "lab-on-a-chip" systems, offer a promising alternative for the rapid and automated analysis of fermentation samples. researchgate.net These devices can integrate sample preparation, separation, and detection into a single, miniaturized platform, significantly reducing analysis time and reagent consumption. For impurity monitoring, microchip-based capillary electrophoresis or liquid chromatography could be developed for the high-resolution separation of acarbose from its structurally related impurities. The integration of sensitive detection methods, such as electrochemical detection or mass spectrometry, would allow for the accurate quantification of even trace-level impurities.
High-throughput screening (HTS) methods are also being explored for the rapid screening of large numbers of fermentation samples or for the evaluation of mutant libraries in strain improvement programs. bmglabtech.com These methods often rely on microplate-based assays that can be automated to analyze hundreds or thousands of samples per day. For acarbose impurity analysis, HTS assays could be developed based on enzymatic reactions or specific binding interactions that are sensitive to the presence of particular impurities. The development of such platforms would enable a much more dynamic and data-rich approach to fermentation process optimization, allowing for real-time adjustments to maintain low impurity levels. A facile bioanalytical method using a personal glucose meter has been developed for the quantification of acarbose, demonstrating the potential for portable monitoring. mdpi.com
Exploration of Novel Glycosidase Inhibitors Derived from Impurity Structures
While the primary goal is often to minimize impurities, the structural similarity of this compound and other related substances to acarbose itself presents an intriguing opportunity: the exploration of these impurities as potential novel glycosidase inhibitors. The core structure of acarbose is a potent inhibitor of alpha-glucosidase, and it is plausible that some of its structural analogs could possess similar or even enhanced biological activity. frontiersin.orgresearchgate.netmedchemexpress.com
This line of research would involve the isolation and purification of specific impurities from the fermentation broth, followed by detailed structural characterization. These purified compounds would then be subjected to a battery of in vitro enzymatic assays to determine their inhibitory activity against various glycosidases, such as alpha-amylase and different alpha-glucosidases. mdpi.com Impurities that show promising inhibitory profiles could then be further evaluated for their selectivity and mechanism of inhibition.
Structure-activity relationship (SAR) studies would be crucial in this endeavor. nih.gov By comparing the structures of different impurities with their corresponding inhibitory activities, it may be possible to identify key structural features that are important for potent and selective glycosidase inhibition. This knowledge could then be used to guide the semi-synthesis or total synthesis of novel derivatives with improved pharmacological properties. For example, it might be discovered that a particular glycosylation pattern on the acarbose core, as seen in an impurity, leads to enhanced binding to a specific glucosidase isozyme. This could lead to the development of a new generation of more targeted and effective antidiabetic drugs. Acarbose analogs have been identified that exhibit significantly improved inhibitory activity towards α-amylase. nih.gov
Q & A
Q. How to reconcile conflicting reports on the bioactivity of this compound in preclinical models?
- Methodological Answer : Conduct meta-analyses using PRISMA guidelines to assess study heterogeneity (e.g., animal strains, dosing regimens). Apply Hill’s criteria for causality to distinguish direct toxicity from matrix effects. In silico toxicity prediction tools (e.g., OECD QSAR Toolbox) can identify structural alerts for follow-up validation .
Q. What theoretical frameworks explain the stability of this compound under varying storage conditions?
- Methodological Answer : Apply the Arrhenius equation to model degradation kinetics at different temperatures (e.g., 25°C vs. 40°C). Pair with density functional theory (DFT) calculations to identify vulnerable bonds (e.g., glycosidic linkages). Experimental validation via forced degradation studies (acid/base hydrolysis, oxidation) confirms computational predictions .
Tables for Quick Reference
Q. Table 1. Key Chromatographic Parameters for this compound Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | Aminopropylsilyl silica gel (5 µm) | |
| Mobile Phase | 75:25 acetonitrile:phosphate buffer | |
| Flow Rate | 2.0 mL/min | |
| Detection Wavelength | 210 nm | |
| Retention Time (Acarbose) | ~16 min |
Q. Table 2. Common Pitfalls in Impurity Research and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
